molecular formula C9H11F3N2S B2887654 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine CAS No. 1248983-30-3

4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine

Cat. No.: B2887654
CAS No.: 1248983-30-3
M. Wt: 236.26
InChI Key: LESCGCCPEGZDKA-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine is a compound that features a trifluoromethyl group attached to a thiazole ring, which is further connected to a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine typically involves the reaction of 4-trifluoromethylpyridine with a thiazole derivative under specific conditions. One common method involves the hydrogenation of 4-trifluoromethylpyridine using palladium-carbon or Raney nickel as a catalyst. The reaction is carried out under hydrogen gas at room temperature and atmospheric pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves careful control of temperature, pressure, and catalyst concentration to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)piperidine
  • Trifluoromethylthiazole derivatives
  • Trifluoromethylpyridine derivatives

Comparison: 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine stands out due to its unique combination of a trifluoromethyl group, thiazole ring, and piperidine ring. This structure imparts distinct chemical and biological properties, making it more versatile and effective in certain applications compared to its analogs .

Properties

IUPAC Name

2-piperidin-4-yl-4-(trifluoromethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2S/c10-9(11,12)7-5-15-8(14-7)6-1-3-13-4-2-6/h5-6,13H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESCGCCPEGZDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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